molecular formula C21H18ClF2N3O2 B2566051 N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide CAS No. 1251697-68-3

N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

Cat. No.: B2566051
CAS No.: 1251697-68-3
M. Wt: 417.84
InChI Key: QCIJGVXEOBYHRU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a synthetic small molecule featuring a complex polycyclic benzo-naphthyridine core fused with a tetrahydro ring system. The compound is substituted with two fluorine atoms at positions 6 and 9, a ketone group at position 10, and an acetamide side chain linked to a 3-chloro-4-methylphenyl group.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2N3O2/c1-11-2-3-12(8-14(11)22)25-18(28)10-27-7-6-17-13(9-27)21(29)19-15(23)4-5-16(24)20(19)26-17/h2-5,8H,6-7,9-10H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIJGVXEOBYHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(C=CC(=C4N3)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antitumor Activity

Research indicates that compounds related to naphthyridine structures exhibit significant antitumor properties. Specifically, derivatives of naphthyridines have been shown to inhibit tumor growth in various cancer models. The mechanism often involves the disruption of cellular pathways critical for cancer cell survival and proliferation .

Antimicrobial Properties

Naphthyridine derivatives have also demonstrated broad-spectrum antimicrobial activity. Studies suggest that these compounds can inhibit bacterial growth and may serve as potential candidates for developing new antibiotics .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of naphthyridine derivatives against neurodegenerative diseases such as Alzheimer's. These compounds may inhibit monoamine oxidase (MAO) activity, which is implicated in the pathophysiology of neurodegeneration . A specific study highlighted that certain naphthyridine derivatives achieved low micromolar IC50 values against MAO B, indicating their potential as therapeutic agents for Alzheimer's disease .

Cardiovascular Applications

Some studies have indicated that naphthyridine compounds possess antihypertensive properties, acting as angiotensin II receptor antagonists. This suggests their potential use in managing hypertension and related cardiovascular conditions .

Case Studies and Research Findings

StudyFocusFindings
Madaan et al., 2015Biological ActivitiesIdentified a range of biological activities including antimicrobial and anticancer effects in 1,8-naphthyridine derivatives .
Ahmed et al., 2023MAO InhibitionReported on novel naphthyridine derivatives with significant MAO B inhibition potency .
Verma et al., 2021Synthesis and ApplicationsDiscussed the diverse applications of 1,6-naphthyridin-2(1H)-ones in pharmaceuticals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with three structurally related acetamide derivatives from the provided evidence, focusing on core structures, substituents, functional groups, and synthetic or pharmacological properties.

Compound Name Core Structure Key Substituents Functional Groups Synthesis/Pharmacology Notes
Target Compound Benzo[b][1,6]naphthyridine 6,9-difluoro; 3-chloro-4-methylphenyl Acetamide, ketone, tetrahydro ring Likely synthesized via multi-step reactions; fluorination may enhance metabolic stability.
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-Triazole 4-chlorophenyl; naphthalen-1-yloxy Acetamide, triazole, ether Synthesized via 1,3-dipolar cycloaddition; IR confirms C=O (1678 cm⁻¹), NH (3291 cm⁻¹) .
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chloro; phenyl Imide, aromatic chloride Used in polymer synthesis; high purity required for polyimide monomers .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) Pyrimidine 2,3-dichlorophenyl; 4-methyl-6-oxo-pyrimidinylthio Acetamide, thioether, ketone Melting point 230°C; 80% yield; 1H NMR confirms NHCO (10.10 ppm) and SCH2 (4.12 ppm) .

Key Comparative Insights:

In contrast, the phthalimide core () is simpler but highly aromatic, favoring electronic interactions in polymer synthesis .

Substituent Effects :

  • The 6,9-difluoro groups in the target compound increase electronegativity and may improve membrane permeability compared to the dichlorophenyl (5.6) or chlorophenyl (6m) analogs. The 3-chloro-4-methylphenyl group adds steric bulk, which could influence receptor selectivity .

Functional Group Contributions :

  • The acetamide linkage is a common feature across all compounds, suggesting shared synthetic routes (e.g., nucleophilic acyl substitution). However, the thioether in 5.6 () and the triazole in 6m () introduce distinct electronic and conformational properties .

Pharmacological Implications: While the target compound’s benzo-naphthyridine core is novel, analogs like 5.6 () demonstrate that dichlorophenyl and thioether groups correlate with high thermal stability (mp 230°C), which may translate to improved shelf life. The absence of fluorine in 6m and 5.6 suggests the target compound could exhibit unique pharmacokinetics, such as prolonged half-life .

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step processes, including cyclization to form the benzo[b][1,6]naphthyridine core and subsequent acetamide coupling. Key optimization strategies include:

  • Temperature control : Maintaining 80–100°C during cyclization to minimize side reactions.
  • Catalyst selection : Palladium-based catalysts for efficient coupling reactions.
  • Purification : Column chromatography or recrystallization to improve purity. A structurally related acetamide achieved an 80% yield through stoichiometric precision and reaction time optimization, validated by NMR and elemental analysis .
ParameterExample OptimizationOutcome
Reaction Temperature80–100°CReduced side products
Catalyst Loading5 mol% Pd80% yield
SolventDMSOEnhanced solubility

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • 1H NMR : Assign peaks for NH protons (δ ~12.50 ppm) and aromatic/acetamide groups (e.g., δ 7.82 ppm for aromatic H) .
  • Elemental Analysis : Compare calculated vs. experimental values (e.g., C: 45.36% calc. vs. 45.29% found) to assess purity .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.21) . Discrepancies in elemental data require iterative purification (e.g., recrystallization in ethanol).

Advanced Research Questions

Q. How can Design of Experiments (DOE) methodologies reduce experimental iterations during synthesis optimization?

DOE employs factorial designs to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst ratio). For example:

  • A 2³ factorial design tests three factors at two levels, identifying interactions affecting yield.
  • Response Surface Methodology (RSM) maps optimal conditions, reducing trials by 50% while ensuring robustness . Statistical tools like ANOVA prioritize critical parameters (e.g., catalyst loading has a p-value <0.05), streamlining process development .

Q. What computational strategies predict reactivity and stability of intermediates during synthesis?

  • Density Functional Theory (DFT) : Models transition states and intermediates to predict feasible reaction pathways.
  • Reaction Path Search Algorithms : Quantum chemical calculations (e.g., ICReDD’s approach) screen energy barriers, narrowing experimental conditions .
  • Machine Learning : Trains on existing reaction data to propose optimal solvent/catalyst combinations, accelerating discovery .

Q. How should researchers resolve contradictions between theoretical predictions and experimental spectral data?

  • Cross-Validation : Use complementary techniques (e.g., 13C NMR, IR) to confirm functional groups.
  • Computational NMR Prediction : Tools like ACD/Labs simulate spectra for tautomers or stereoisomers, addressing unexpected shifts .
  • Iterative Refinement : Adjust synthetic protocols (e.g., solvent polarity) to align experimental data with computational models .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining product consistency?

  • Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitation in batch reactors.
  • Heat Transfer : Jacketed reactors maintain temperature uniformity during exothermic steps.
  • In-line Analytics : PAT (Process Analytical Technology) monitors reaction progress in real-time, ensuring reproducibility .

Methodological Guidance

  • Data Contradiction Analysis : Compare elemental analysis (C, N, S) with theoretical values to identify impurities. For example, a 0.07% C discrepancy suggests residual solvent, requiring additional washing .
  • Advanced Characterization : Combine X-ray crystallography with DFT-optimized geometries to resolve ambiguous stereochemistry.

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